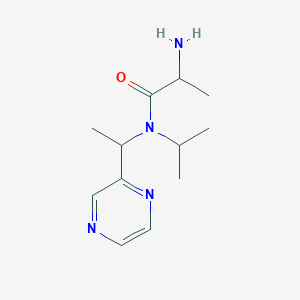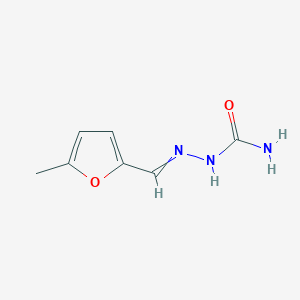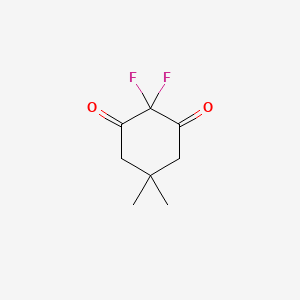
1-Methylindolin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylindolin-3-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylindolin-3-ol typically involves the annelation of a five-membered ring to an existing benzene ring bearing the appropriate functionality . One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . Another approach is the regioselective Heck reaction of aryl triflate with but-3-en-1-ol, followed by several steps to yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and inexpensive inorganic bases as catalysts can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylindolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions readily occur on the indole nucleus due to its aromatic nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
1-Methylindolin-3-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methylindolin-3-ol involves its interaction with various molecular targets and pathways. The compound’s aromatic nature allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and enzyme activity . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Oxindole derivatives: Used in the synthesis of pharmaceuticals and natural products.
Uniqueness: 1-Methylindolin-3-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
1-methyl-2,3-dihydroindol-3-ol |
InChI |
InChI=1S/C9H11NO/c1-10-6-9(11)7-4-2-3-5-8(7)10/h2-5,9,11H,6H2,1H3 |
Clave InChI |
BWQZQQAIJBDGBR-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol;dihydrochloride](/img/structure/B14787992.png)

![(2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14788003.png)


![(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran](/img/structure/B14788017.png)


![[1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14788025.png)


![1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone](/img/structure/B14788063.png)
![cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg]](/img/structure/B14788066.png)
